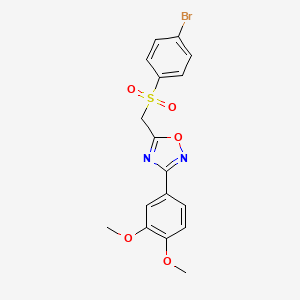

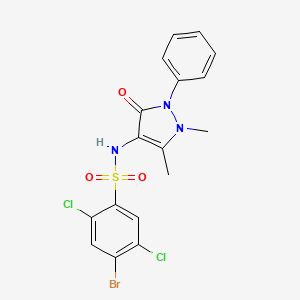

5-(((4-Bromophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central 1,2,4-oxadiazole ring. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing sulfonyl and bromophenyl groups, as well as the electron-donating dimethoxyphenyl group. The 1,2,4-oxadiazole ring could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar phenyl groups could influence its solubility properties .Scientific Research Applications

Antibacterial Activity

- Synthesis and Antibacterial Properties : A study synthesized N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides and found them to be potential antibacterial agents against both gram-negative and gram-positive bacteria (Siddiqui et al., 2014).

- Antimicrobial and Anti-Proliferative Activities : Another study investigated 1,3,4-Oxadiazole N-Mannich Bases and their inhibitory activity against pathogenic bacteria and fungi, finding certain derivatives with broad-spectrum antibacterial activities (Al-Wahaibi et al., 2021).

Enzyme Inhibition

- Butyrylcholinesterase (BChE) Enzyme Inhibition : A study on 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides found these compounds effective against the BChE enzyme, important for neurological research (Khalid et al., 2016).

Corrosion Inhibition

- Inhibition of Mild Steel Corrosion : Research on 1,3,4-oxadiazole derivatives found them effective as corrosion inhibitors for mild steel in sulfuric acid, showing protective layer formation (Ammal et al., 2018).

Anticancer Activity

- Potential Anticancer Agents : A study synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines and evaluated their anti-cancer activities, indicating their potential as therapeutic agents (Redda & Gangapuram, 2007).

Other Biological Activities

Various Biological Evaluations : Compounds incorporating the 1,3,4-oxadiazole structure have been evaluated for a range of biological activities, including antimicrobial, anti-enzymatic, and antioxidant actions (Faheem, 2018).

Treatment for Alzheimer’s Disease : Research on 3-piperidinyl-1,3,4-oxadiazole derivatives aimed to develop new drug candidates for Alzheimer’s disease, with some compounds showing promise in enzyme inhibition and hemolytic activity tests (Rehman et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[(4-bromophenyl)sulfonylmethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O5S/c1-23-14-8-3-11(9-15(14)24-2)17-19-16(25-20-17)10-26(21,22)13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXIOJKSOBAGJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(((4-Bromophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370940.png)

![[1-(4-Methylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B2370941.png)

![{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B2370948.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide](/img/structure/B2370949.png)

![2-[4-[(Z)-2-Cyano-3-[1-(4-methoxyphenyl)ethylamino]-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2370950.png)

![tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate](/img/structure/B2370951.png)

![N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2370954.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2370955.png)